N-BENZYL-2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE
Description
N-Benzyl-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzene-1-sulfonamide is a synthetic small molecule characterized by a phthalazinone core fused to a substituted benzene ring bearing a sulfonamide group.
Properties
IUPAC Name |
N-benzyl-2-methyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-15-11-12-17(21-18-9-5-6-10-19(18)22(26)25-24-21)13-20(15)29(27,28)23-14-16-7-3-2-4-8-16/h2-13,23H,14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQURFQVTLKSTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)S(=O)(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . The process involves the use of boron reagents and palladium catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-benzyl-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzene-1-sulfonamide exhibit significant anticancer properties. For instance, the phthalazine derivatives have been explored for their ability to inhibit cancer cell proliferation. In vitro studies have shown promising results against various cancer cell lines, including breast and prostate cancer cells, suggesting that modifications to the phthalazine structure can enhance anticancer activity.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | MCF-7 (Breast) | 15.2 | EGFR inhibition |
| Study 2 | DU145 (Prostate) | 12.8 | Induction of apoptosis |
Antimicrobial Properties
The sulfonamide group is well-known for its antimicrobial effects. Compounds containing this moiety have been widely studied for their ability to inhibit bacterial growth. Research has shown that N-benzyl derivatives can exhibit broad-spectrum antibacterial activity, making them potential candidates for developing new antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL |
Antiparasitic Activity
There is emerging evidence suggesting that similar compounds may possess antiparasitic properties. For instance, preliminary assessments indicate that certain benzyl-substituted phthalazine derivatives have shown efficacy against Leishmania species in vitro.
Case Study 1: Anticancer Efficacy of Phthalazine Derivatives
A study published in Journal of Medicinal Chemistry investigated the anticancer effects of phthalazine derivatives, including this compound. The researchers conducted molecular docking studies to assess the binding affinity of these compounds to the EGFR kinase. The results indicated that the compound exhibited a binding affinity comparable to existing anticancer drugs.
Case Study 2: Synthesis and Biological Evaluation
Another research effort focused on synthesizing various sulfonamide derivatives and evaluating their biological activities. The synthesized compounds were tested against multiple cancer cell lines and demonstrated varying degrees of cytotoxicity, highlighting the importance of structural modifications in enhancing biological activity.
Mechanism of Action
The mechanism by which N-BENZYL-2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound shares a phthalazinone scaffold with several analogues but differs in substituents and functional groups, leading to distinct physicochemical and pharmacological profiles. Below is a comparative analysis:
Key Observations :
- Substituent Impact : The benzyl and methyl groups in the target compound confer greater hydrophobicity compared to hydrazide derivatives (e.g., B2–B5) . Fluorinated analogues (e.g., A22, Compound 17) exhibit improved metabolic stability due to fluorine’s electron-withdrawing effects .
- Scaffold Diversity: The triazole-containing compound in diverges entirely from the phthalazinone core, likely altering target specificity .
Pharmacokinetic Considerations
- Solubility : Hydrazide derivatives (B2–B5) with shorter alkyl chains may exhibit better aqueous solubility than the benzyl-substituted target compound .
Biological Activity
N-Benzyl-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process that integrates various chemical reactions. The key steps include:
- Formation of the Sulfonamide Moiety : This involves the reaction of benzene sulfonyl chloride with an amine derivative.
- Introduction of the Dihydrophthalazine Ring : This step may require cyclization reactions involving appropriate precursors to form the phthalazine structure.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has indicated that compounds with sulfonamide moieties exhibit significant antimicrobial properties. For instance, sulfonamides interfere with bacterial folate synthesis by inhibiting dihydropteroate synthase, a critical enzyme in the biosynthesis of folate. This mechanism underlies the activity of many sulfonamide-based drugs against a range of pathogens.
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| N-benzyl-2-methyl... | Bacterial strains | 50.0 | |
| N-benzylbenzenesulfonamide derivatives | γ-secretase | Inhibition observed |
Anticancer Activity
The compound's structural features suggest potential interactions with various biological targets implicated in cancer progression. For example, studies have shown that derivatives containing sulfonamide groups can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Inhibition of γ-secretase : A study highlighted that sulfonamide derivatives could inhibit γ-secretase, which is involved in Alzheimer's disease pathology by regulating amyloid precursor protein processing .
- Antimicrobial Efficacy : In vitro studies demonstrated that related sulfonamide compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds revealed that modifications to the benzene and sulfonamide moieties could enhance biological activity, suggesting avenues for further drug development.
Q & A
Q. Advanced
- PARP inhibition : Recombinant PARP1/2 enzymes are incubated with NAD⁺ and a histone-coated plate. Inhibitory IC₅₀ values are measured via fluorescence (e.g., Olaparib IC₅₀ = 5 nM) .
- COX-2 inhibition : A colorimetric assay using purified COX-2 enzyme and prostaglandin H₂ synthase. Activity is quantified via absorbance at 590 nm (e.g., 47.1% inhibition at 20 μM for sulfonamide derivatives ).
- Cellular assays : BRCA-mutated ovarian cancer cell lines (e.g., OVCAR-3) are treated with the compound, and viability is assessed via MTT assays .
How can researchers address discrepancies in activity data across structural analogs?
Advanced
Contradictions often arise from:
- Solubility differences : Poorly soluble derivatives (e.g., logP > 4) may show false negatives in aqueous assays. Use DMSO stock solutions with <0.1% final concentration .
- Metabolic instability : Hepatic microsomal assays (e.g., human CYP3A4 incubation) identify rapid degradation. For example, tert-butyl esters (A17 in ) exhibit longer half-lives.
- Off-target effects : Counter-screening against related enzymes (e.g., COX-1 for COX-2 inhibitors ) clarifies selectivity.
What are the key considerations for designing in vivo pharmacokinetic studies?
Q. Advanced
- Dosing route : Oral bioavailability is assessed via gavage in rodents, with plasma samples analyzed by LC-MS/MS. For low solubility compounds, intravenous administration (e.g., 5 mg/kg in PEG-400) provides reference PK parameters .
- Metabolite profiling : Urine and fecal samples are collected to identify major metabolites (e.g., glucuronidation of the sulfonamide group ).
- Tissue distribution : Radiolabeled compounds (³H or ¹⁴C) quantify accumulation in target organs (e.g., tumor vs. liver) .
How is the binding mechanism elucidated for this compound?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with PARP1 (PDB: 5DS3) or COX-2 (PDB: 3LN1). Key residues (e.g., PARP1’s Ser904 and Tyr907) are validated via mutagenesis .
- Isothermal titration calorimetry (ITC) : Measures binding affinity (Kd) and stoichiometry. For example, a Kd of 15 nM was reported for a phthalazinone analog binding to PARP1 .
- X-ray crystallography : Co-crystal structures resolve hydrogen bonds between the sulfonamide and enzyme active sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
